[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone
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Description
[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone, commonly known as ADMIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADMIO is a bicyclic compound that contains two nitrogen atoms in its structure, making it a potential candidate for various applications in medicinal chemistry, pharmacology, and drug development.
Scientific Research Applications
Potential as Antiparkinson Agents
- A study explored the synthesis of amides of methyl, phenyl, and cyclohexyltropic acid, which are structurally related to [2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone, for their potential as antiparkinson agents (Occelli, Fontanella, & Testa, 1977).
Synthesis and Reactivity
- Research on the synthesis of tetrasubstituted furans, incorporating a 4-aza-8-oxabicyclo[3.2.1]oct-6-en-2-one moiety, shows the reactivity of compounds similar to [2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone (Maas, Dobesch, & Greiner, 2020).
Synthesis of Enantiopure Compounds
- A study reported the synthesis of enantiopure 1,4-diazabicyclo[2.2.2]octane derivatives, providing insight into the synthesis methodologies relevant to the compound of interest (Qiu Li-hua et al., 2010).
Physicochemical Properties
- A paper examined the physicochemical properties of azabutyrone, a compound containing 1,4-diazabicyclo[4, m, 0]alkanes, which is structurally similar to the compound of interest, highlighting the importance of chemical structure in determining properties (Gavlik et al., 1976).
Antifilarial Agents
- Research on 3-Aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives, structurally related to the compound of interest, demonstrated their potential as antifilarial agents (Sturm, Cory, & Henry, 1977).
properties
IUPAC Name |
[2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-8-13-10-17(12-6-7-16(13)9-12)14(18)11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWCZVAJLXKDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1N(CC2CN)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine |
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